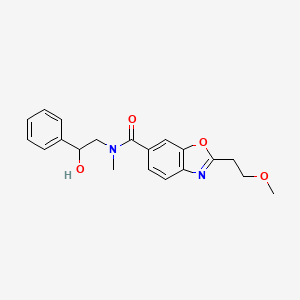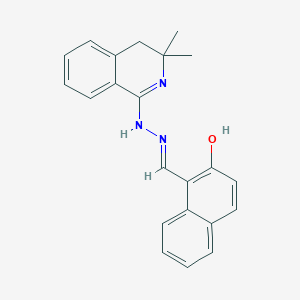
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide, also known as BAM 15, is a novel mitochondrial uncoupler that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been shown to have a unique mechanism of action that allows it to uncouple oxidative phosphorylation and alter mitochondrial bioenergetics, leading to a range of physiological effects.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been widely used in various research fields, including metabolic disorders, cancer, and aging. In metabolic disorders, N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce hepatic steatosis. In cancer research, N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been demonstrated to induce apoptosis and inhibit tumor growth in various cancer cell lines. In aging research, N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been found to increase lifespan and improve age-related decline in mitochondrial function.
Wirkmechanismus
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 acts as a mitochondrial uncoupler by disrupting the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP synthesis and an increase in mitochondrial respiration, resulting in altered mitochondrial bioenergetics and a range of physiological effects.
Biochemical and Physiological Effects:
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 has been shown to have a range of biochemical and physiological effects, including increased oxygen consumption, decreased ATP production, altered mitochondrial membrane potential, and activation of AMP-activated protein kinase (AMPK). These effects have been linked to improved glucose homeostasis, increased insulin sensitivity, reduced hepatic steatosis, induction of apoptosis, inhibition of tumor growth, and increased lifespan.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 is its ability to alter mitochondrial bioenergetics in a dose-dependent manner, making it a useful tool for studying the role of mitochondrial function in various physiological processes. However, one limitation of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 research, including its potential use as a therapeutic agent for metabolic disorders and cancer, its role in aging and age-related diseases, and its potential as a tool for studying mitochondrial function and bioenergetics. Additionally, further investigation is needed to determine the optimal dose and administration of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 for different experimental settings, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide 15 involves the reaction of 2-chlorobenzylamine with allyl isocyanate, followed by the addition of morpholine and subsequent purification steps. This method has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale synthesis.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-N-prop-2-enylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-7-17-15(19)18-8-9-20-13(11-18)10-12-5-3-4-6-14(12)16/h2-6,13H,1,7-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRXTBMUVGXTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(2-chlorobenzyl)-4-morpholinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
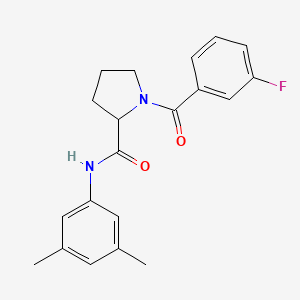
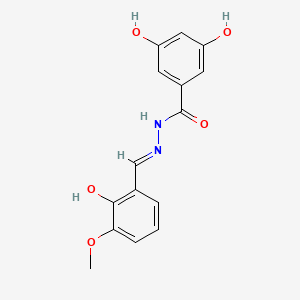
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6139150.png)
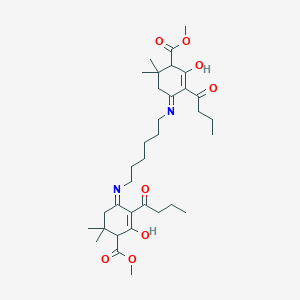
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
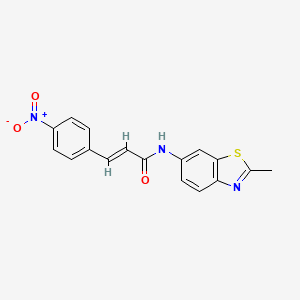
![2-[4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6139186.png)
